methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of “methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” is C15H19N3O3 . The SMILES representation of the molecule isO=C(NC@H=O)C(C)(C)C)C1=NNC2=C1C=CC=C2
. Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a molecular weight of 289.3 . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .Scientific Research Applications
Synthesis and Antiviral Applications
- Antiviral Compound Analogues Synthesis : A study synthesized analogues of the antiviral compound pyrazofurin, indicating the potential of pyrazole-thiophene derivatives in antiviral research. This suggests that methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate could have applications in the development of antiviral agents due to its structural similarity (L. Huybrechts et al., 1984).
Heterocyclic Compounds and Chemical Reactivity
- Formation of Heterocyclic Derivatives : Research involving 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation highlighted the chemical reactivity of pyrazole derivatives with various binucleophiles, leading to compounds with significant yields. This points to the chemical versatility of pyrazole-containing compounds in synthesizing a wide range of heterocyclic structures, which may be applicable for methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate in facilitating diverse chemical reactions (İ. Yıldırım et al., 2005).
Nonlinear Optical Properties and Computational Chemistry
- Nonlinear Optical Properties : A study on pyrazole-thiophene-based amide derivatives synthesized by different methodologies found that certain derivatives exhibit better non-linear optical responses. This indicates that compounds like methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate could be explored for their nonlinear optical properties and potential applications in materials science (Iram Kanwal et al., 2022).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-5-3-8(13-14)9(15)12-10-7(4-6-18-10)11(16)17-2/h3-6H,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJBKGALLNHDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.